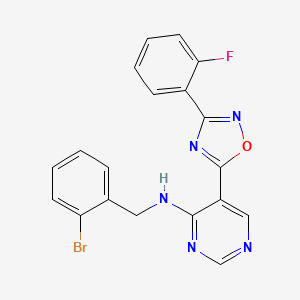

N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Descripción

N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 1,2,4-oxadiazole moiety substituted with a 2-fluorophenyl group and a 2-bromobenzylamine side chain. This structure combines aromatic heterocycles (pyrimidine and oxadiazole) with halogenated substituents, which are common in bioactive compounds due to their influence on binding affinity, metabolic stability, and lipophilicity.

Propiedades

IUPAC Name |

N-[(2-bromophenyl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrFN5O/c20-15-7-3-1-5-12(15)9-23-17-14(10-22-11-24-17)19-25-18(26-27-19)13-6-2-4-8-16(13)21/h1-8,10-11H,9H2,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPBKFJDPISYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multiple steps:

Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Pyrimidine Core Construction: The pyrimidine ring is often constructed through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

Substitution Reactions: The 2-bromobenzyl group is introduced via a nucleophilic substitution reaction, where the bromine atom acts as a leaving group.

Final Coupling: The oxadiazole and pyrimidine intermediates are coupled under conditions that promote the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine and aromatic sites.

Reduction: Reduction reactions may target the oxadiazole ring or the aromatic bromine.

Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with various nucleophiles.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Coupling: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives and more complex heterocyclic compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity.

Mecanismo De Acción

The mechanism of action of N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or transcription factors, and the pathways involved could range from signal transduction to gene expression regulation.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

Compound MA2 ()

- Structure: N-(3-(3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine

- Key Differences: Replaces the pyrimidine core with a quinoline ring and includes a propyl linker instead of a benzyl group.

- Activity: High-affinity CB2 receptor agonist with demonstrated brain permeability. The chloro-fluoro substitution enhances receptor binding compared to non-halogenated analogues .

Compound 6e ()

- Structure : 3-(3-(2-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide

- Key Differences : Carbazole substituent instead of pyrimidine and a propanamide linker.

Compound U7 ()

- Structure : 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine

- Key Differences : Contains a trifluoromethyl-oxadiazole group and fluoroethyl side chain.

- Activity : Broad-spectrum pesticidal activity (LC₅₀ = 3.57 mg/L against Mythimna separata), attributed to the electron-withdrawing CF₃ group enhancing target binding .

Pyrimidine-Based Analogues

Aurora Kinase Inhibitors ()

- Example: 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine

- Key Differences: Thiazole substituent and morpholinophenyl group instead of oxadiazole.

- Activity : Potent aurora kinase inhibition (Kᵢ = 8.0 nM for aurora A) due to para-substitution on the aniline ring, highlighting the importance of substituent positioning .

Polymorphic Pyrimidines ()

- Example: N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Key Differences: Methoxyphenylaminomethyl group and fluorine at the ortho position.

- Relevance : Intramolecular hydrogen bonding and crystal packing (e.g., dihedral angles of ~12°) influence solubility and bioavailability, a consideration for the target compound’s design .

Halogenation Effects

- Bromine vs. Chlorine : Bromine in the target compound’s benzyl group may enhance lipophilicity and membrane permeability compared to chlorine in MA2 .

- Fluorine Positioning : The 2-fluorophenyl group in the target compound contrasts with 4-fluorophenyl in MA2; ortho-substitution may sterically hinder receptor interactions but improve metabolic stability .

Oxadiazole vs. Other Heterocycles

- 1,2,4-Oxadiazole : Provides metabolic resistance compared to 1,3,4-oxadiazoles, as seen in pesticidal compounds (). The oxadiazole’s electron-deficient nature facilitates π-π stacking with biological targets .

- Pyrimidine Core : The pyrimidine ring in the target compound enables hydrogen bonding via its amine and nitrogen atoms, critical for kinase inhibition (cf. aurora kinase inhibitors in ) .

Substitution Patterns and Bioactivity

- Benzyl vs. Carbazole (6e) : The 2-bromobenzyl group in the target compound may offer better CNS penetration than carbazole-based analogues, which are bulkier .

- Trifluoromethyl (U7) vs. Halogens : While CF₃ groups enhance pesticidal activity, bromine/fluorine combinations in the target compound could optimize selectivity for human targets (e.g., kinases, GPCRs) .

Comparative Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Table 2: Substituent Effects on Key Properties

Actividad Biológica

N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article reviews the available literature regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a bromobenzyl moiety, a pyrimidine core, and an oxadiazole ring. The presence of these functional groups is crucial for its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism appears to involve multiple pathways, including apoptosis induction and cell cycle arrest.

Antiproliferative Activity

In vitro studies have shown that N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can inhibit the growth of several cancer cell lines. For instance:

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against FaDu cells (head and neck squamous carcinoma), indicating potent antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| FaDu | 1.73 |

| MCF-7 (Breast Cancer) | Data not available |

| HepG2 (Liver Cancer) | Data not available |

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Studies have shown that treatment with the compound leads to increased levels of cleaved caspase-3 and LC3A/B proteins, markers indicative of apoptosis and autophagy respectively .

- Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in cancer cells, which is crucial for inhibiting cell proliferation .

- Reduction of Oxidative Stress : It appears to mitigate oxidative stress within cells, further contributing to its cytotoxic effects against cancer cells .

Anti-inflammatory Properties

In addition to its anticancer properties, N-(2-bromobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has shown selective inhibition of COX-2 over COX-1 in anti-inflammatory studies. This selectivity may provide therapeutic benefits while minimizing gastrointestinal side effects typically associated with non-selective NSAIDs .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Study on FaDu Cells : A comprehensive study demonstrated that the compound not only inhibited proliferation but also impaired migration and colony formation in FaDu cells .

- Molecular Docking Studies : Computational analyses suggest strong binding affinity to target proteins involved in cancer progression, supporting the experimental findings regarding its antiproliferative effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.